molecular formula C9H9ClN2O2 B13458060 2-{1H-pyrrolo[3,2-c]pyridin-3-yl}aceticacidhydrochloride CAS No. 39676-17-0

2-{1H-pyrrolo[3,2-c]pyridin-3-yl}aceticacidhydrochloride

Katalognummer: B13458060
CAS-Nummer: 39676-17-0
Molekulargewicht: 212.63 g/mol
InChI-Schlüssel: YBTFYMZCSOJPNF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{1H-pyrrolo[3,2-c]pyridin-3-yl}aceticacidhydrochloride is a compound belonging to the class of heterocyclic organic compounds. It features a pyrrolo[3,2-c]pyridine core, which is a fused bicyclic structure consisting of a pyrrole ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1H-pyrrolo[3,2-c]pyridin-3-yl}aceticacidhydrochloride typically involves the cyclization of appropriate precursors. One common method involves the use of 2-bromo-5-iodopyridine as a starting material, which undergoes a base-mediated cyclization to form the pyrrolo[3,2-c]pyridine core. Subsequent substitution reactions introduce the acetic acid moiety, followed by conversion to the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-{1H-pyrrolo[3,2-c]pyridin-3-yl}aceticacidhydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the pyridine ring or other substituents.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrrolo[3,2-c]pyridine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Wissenschaftliche Forschungsanwendungen

2-{1H-pyrrolo[3,2-c]pyridin-3-yl}aceticacidhydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-{1H-pyrrolo[3,2-c]pyridin-3-yl}aceticacidhydrochloride involves its interaction with specific molecular targets. It can inhibit enzymes such as kinases by binding to their active sites, thereby blocking their activity. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure but differ in the position of the nitrogen atom and substituents.

    Pyrazolo[3,4-b]pyridines: These compounds have a similar bicyclic structure but with a pyrazole ring instead of a pyrrole ring.

Uniqueness

2-{1H-pyrrolo[3,2-c]pyridin-3-yl}aceticacidhydrochloride is unique due to its specific substitution pattern and the presence of the acetic acid moiety. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .

Eigenschaften

CAS-Nummer

39676-17-0

Molekularformel

C9H9ClN2O2

Molekulargewicht

212.63 g/mol

IUPAC-Name

2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetic acid;hydrochloride

InChI

InChI=1S/C9H8N2O2.ClH/c12-9(13)3-6-4-11-8-1-2-10-5-7(6)8;/h1-2,4-5,11H,3H2,(H,12,13);1H

InChI-Schlüssel

YBTFYMZCSOJPNF-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=CC2=C1NC=C2CC(=O)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.